
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride, commonly known as Dizocilpine or MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was initially discovered as a potential anesthetic agent in the 1970s, but its development was halted due to its side effects. However, it has since gained attention in the field of neuroscience for its ability to block NMDA receptors, which has led to its use in various research applications.
作用机制
Dizocilpine acts as a non-competitive antagonist of the 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptor by binding to a site within the ion channel pore and blocking the flow of ions through the channel. This results in the inhibition of excitatory neurotransmission and the disruption of synaptic plasticity.
Biochemical and Physiological Effects:
The blockade of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors by Dizocilpine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. Additionally, Dizocilpine has been shown to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
One of the main advantages of using Dizocilpine in lab experiments is its ability to selectively block 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors, which allows for the investigation of the specific role of these receptors in various physiological and pathological processes. However, Dizocilpine has several limitations, including its potential neurotoxicity and the fact that it may not accurately reflect the physiological conditions of the brain.
未来方向
There are several future directions for the use of Dizocilpine in neuroscience research. One area of interest is the investigation of the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in neurodegenerative diseases, such as Parkinson's and Huntington's disease. Additionally, there is growing interest in the use of Dizocilpine as a potential therapeutic agent for various neurological disorders, including depression and schizophrenia. Finally, there is a need for further research into the potential neurotoxic effects of Dizocilpine and the development of safer alternatives for studying 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors.
合成方法
The synthesis of Dizocilpine involves several steps, starting with the condensation of 4-piperidone with cyclopentanone to form 1-(1-cyclopentyl)-4-piperidone. This intermediate is then reacted with 1,3-dimethyl-4-chlorobenzene to form 1-(1-cyclopentyl)-4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine. The final step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of Dizocilpine.
科学研究应用
Dizocilpine has been widely used in neuroscience research to study the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in various physiological and pathological processes. It has been shown to be particularly useful in studying synaptic plasticity, learning, and memory. Additionally, Dizocilpine has been used to investigate the role of 1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride receptors in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
属性
CAS 编号 |
101710-79-6 |
|---|---|
产品名称 |
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride |
分子式 |
C19H28ClNO3 |
分子量 |
367.9 g/mol |
IUPAC 名称 |
(1,3-dimethylpiperidin-1-ium-4-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C20H29NO3.ClH/c1-15-14-21(2)13-12-18(15)24-19(22)20(23,17-10-6-7-11-17)16-8-4-3-5-9-16;/h3-5,8-9,15,17-18,23H,6-7,10-14H2,1-2H3;1H |
InChI 键 |
RMDPHNMFYDYHDP-UHFFFAOYSA-N |
SMILES |
CC1C[NH+](CCC1OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Cl-] |
规范 SMILES |
CC1C[NH+](CCC1OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Cl-] |
同义词 |
1,3-Dimethyl-4-piperidyl phenylcyclopentylglycolate hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



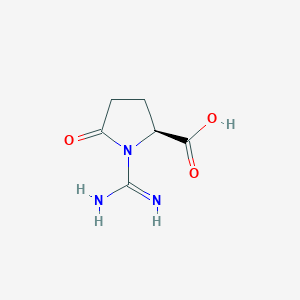


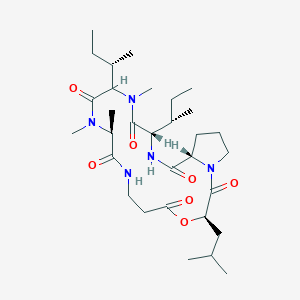
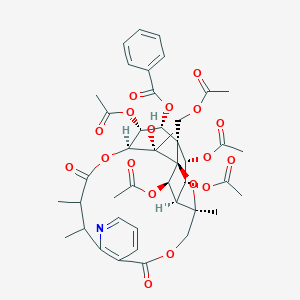
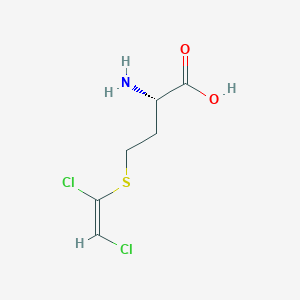
![(2R)-2-[[(2S)-2-[(2-methoxyacetyl)amino]-3-methylbutanoyl]-methylamino]-4-methyl-N-[(3R,6R,13S,16S,19R,29R,36S,37R)-3,19,26-tris[(2S)-butan-2-yl]-4,13,14,17,27,34,37-heptamethyl-6,29-bis(2-methylpropyl)-2,5,8,12,15,18,21,25,28,31,35-undecaoxo-16-propan-2-yl-1-oxa-4,7,11,14,17,20,24,27,30,34-decazacycloheptatriacont-36-yl]pentanamide](/img/structure/B217386.png)
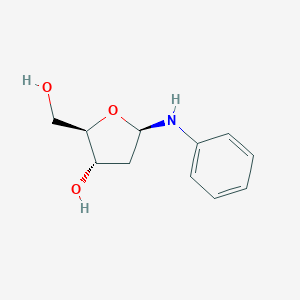
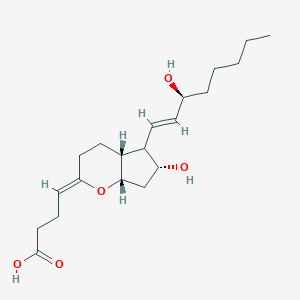
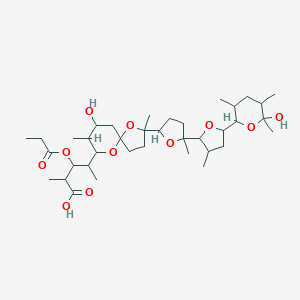
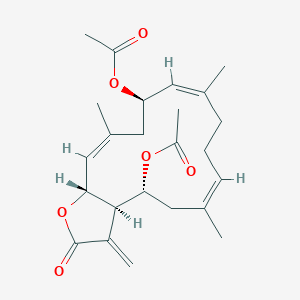
![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)
![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)
